REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].Cl.[CH2:8]([O:15][C:16]1[CH:22]=[CH:21][C:19]([NH2:20])=[CH:18][CH:17]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.Br[C:24]1[CH:32]=[CH:31][C:30]([O:33][CH3:34])=[CH:29][C:25]=1[C:26]([OH:28])=[O:27].C(=O)=O>CN(C)C=O>[CH2:8]([O:15][C:16]1[CH:17]=[CH:18][C:19]([NH:20][C:24]2[CH:32]=[CH:31][C:30]([O:33][CH3:34])=[CH:29][C:25]=2[C:26]([OH:28])=[O:27])=[CH:21][CH:22]=1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:0.1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
4-benzyloxyaniline hydrochloride
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)OC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
231 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)O)C=C(C=C1)OC
|
Name
|
cupric acetate monohydrate
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
While stirring the resulting mixture at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a 5 L 3-neck flask was added 284 g (2.06 moles)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for another 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled to 10°-15° C.
|
Type
|
STIRRING
|
Details
|
after stirring 15 minutes at room temperature the reaction
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
The brownish red suspension was transferred to a 12 L flask
|
Type
|
ADDITION
|
Details
|
containing 1 L ice-cold water
|
Type
|
ADDITION
|
Details
|
Acetic acid (650 ml) was added dropwise
|
Type
|
STIRRING
|
Details
|
the dark green precipitate was stirred vigorously until homogeneous
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
WASH
|
Details
|
washing well with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the crude product was dried overnight at 55°-60° C. in a vacuum oven
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
The crude product (approximately 350 g) was diluted with 5.8 L toluene
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature for 2-3 hours
|
Duration
|
2.5 (± 0.5) h
|
Type
|
FILTRATION
|
Details
|
the solid product was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with cold (5°-10° C.) toluene
|
Type
|
CUSTOM
|
Details
|
The bright yellow crystalline product was obtained in 80% yield
|
Type
|
CUSTOM
|
Details
|
recrystallized from a benzene-cyclohexane mixture
|
Reaction Time |
90 min |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)NC1=C(C(=O)O)C=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |